Structural Differentiation: Unambiguous (6R,7S,8E) Configuration vs. Common Isomers
The target compound is a specific stereoisomer defined by its (6R,7S,8E) configuration, differentiating it from other reported isomers such as (6S,7S,8E) [1] and (6S,7R,8E) [2]. The specific R/S orientation of the methyl and methoxy groups dictates its 3D conformation, a property not shared by its epimers or simpler analogs like furanodiene, which lack the 7-methoxy group entirely [3].
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | (6R,7S,8E) |
| Comparator Or Baseline | Other known isomers: (6S,7S,8E) [1]; (6S,7R,8E) [2]; and unsubstituted analogs like Furanodiene (CAS 19912-61-9) [3] |
| Quantified Difference | Distinct InChIKey and stereochemical descriptors |
| Conditions | Structural characterization data from natural product databases |
Why This Matters
The exact stereochemistry is a primary determinant of biological activity and must be verified for reproducible research.
- [1] CAPS NCBS. Phytochemical: (6S,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one (PubChem CID: 163075909). Available at: https://caps.ncbs.res.in/GRAYU/phytochemical/cid/163075909 View Source
- [2] PlantaE DB. (6S,7R,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one. Available at: https://plantaedb.com/compounds/6s7r8e-7-methoxy-36-dimethyl-10-methylidene-56711-tetrahydrocyclodecabfuran-4-one View Source
- [3] Baidu Baike. 呋喃二烯 (Furanodiene). Available at: https://baike.baidu.com/item/%E5%91%8B%E5%96%83%E4%BA%8C%E7%83%AF/8657138 View Source
